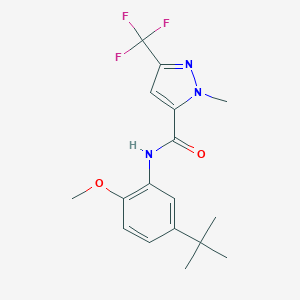
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have significant anti-tumor activity in preclinical studies and has been evaluated in clinical trials for the treatment of several types of cancer.
Mecanismo De Acción
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 exerts its anti-tumor effects through a multi-targeted mechanism of action. The compound inhibits the activity of several key kinases involved in tumor growth and survival, including RAF, MEK, ERK, and VEGFR. By blocking these signaling pathways, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 is able to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 for lab experiments is its multi-targeted mechanism of action. This allows researchers to study the effects of the compound on multiple signaling pathways simultaneously, which can provide a more comprehensive understanding of its anti-tumor activity. However, one limitation of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 for lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006. One area of interest is the development of combination therapies that incorporate N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 with other anti-cancer agents. Another potential direction is the study of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 in combination with immunotherapies, which could enhance the immune response against tumors. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 in clinical settings.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 involves a multi-step process that begins with the reaction of 5-tert-butyl-2-methoxyphenol with 1,1,1-trifluoroacetone to form the corresponding enone. This intermediate is then reacted with hydrazine hydrate to yield the pyrazole ring, which is subsequently functionalized with a carboxamide group to give the final product.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit several key signaling pathways involved in tumor growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. In preclinical studies, N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 43-9006 has demonstrated significant anti-tumor activity against a wide range of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propiedades
Nombre del producto |
N-(5-tert-butyl-2-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C17H20F3N3O2 |
Peso molecular |
355.35 g/mol |
Nombre IUPAC |
N-(5-tert-butyl-2-methoxyphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20F3N3O2/c1-16(2,3)10-6-7-13(25-5)11(8-10)21-15(24)12-9-14(17(18,19)20)22-23(12)4/h6-9H,1-5H3,(H,21,24) |
Clave InChI |
KHSQVIGLUUIEHQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)

![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
![Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)
![2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)

![4-chloro-1,3-dimethyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B213876.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)

![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)